molecular formula C31H32N2O4 B193056 N-Benzylcarvedilol CAS No. 72955-94-3

N-Benzylcarvedilol

Cat. No. B193056
CAS RN: 72955-94-3
M. Wt: 496.6 g/mol
InChI Key: FFZGDNBZNMTOCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Benzylcarvedilol is a pharmaceutical reference standard related to Carvedilol . It is also known as Carvedilol Imp. C (EP),1- (9H-Carbazol-4-yloxy)-3- [ [2- (2-methoxyphenoxy)ethyl] (ph… . The molecular formula of N-Benzylcarvedilol is C31 H32 N2 O4 and it has a molecular weight of 496.60 .


Synthesis Analysis

The synthesis of N-Benzylcarvedilol involves the reaction of 4-oxiranylmethoxy-9H-carbazole with benzyl- [2- (2-methoxy-phenoxy]-ethylamine to give a 1- {benzyl- [2- (2-methoxy-phenoxy)-ethyl]-amino}-3- (9H-carbazol-4-yloxy)propan-2-ol. The synthesis of Carvedilol, a related compound, has been optimized by screening different solvents and bases .

Scientific Research Applications

Pharmacokinetics and Pharmacodynamics

Carvedilol, closely related to N-Benzylcarvedilol, is a medication with β-adrenoceptor blocking activity and α1-receptor blocking activity. It's highly lipophilic, protein-bound, and metabolized in the liver. Carvedilol is noted for its effects in lowering blood pressure due to its β-blocking and vasodilatory activity. Importantly, it doesn't adversely affect renal or cerebral blood flow and has been utilized in patients with cardiac failure, reducing left ventricular hypertrophy without significant adverse metabolic effects (Morgan, 1994).

Metabolism of N-Benzylphenethylamines

N-Benzylphenethylamines, to which N-Benzylcarvedilol is structurally related, are used increasingly for research purposes. A study focusing on the metabolism of 25CN-NBOMe, a compound from this class, provides insights into the major metabolic pathways of such substances, including mono- and bis-O-demethylation and hydroxylation. This is essential for understanding the metabolism of novel compounds like N-Benzylcarvedilol (Šuláková et al., 2021).

Penicillin-Binding Proteins and Resistance

Research on benzyl penicillin and its impact on Neisseria gonorrhoeae, which produces altered forms of penicillin-binding proteins (PBPs) with decreased antibiotic affinity, can offer insights into the molecular mechanisms of resistance, relevant to compounds like N-Benzylcarvedilol (Spratt, 1988).

Stem Cell Research Applications

The use of benzyl-substituted compounds in stem cell research, for example, the use of a benzyl-substituted molecule BOP with AMD3100 to mobilize stem cells, can be related to the potential applications of N-Benzylcarvedilol in this field (Nilsson & Cao, 2016).

Conformational Studies of Benzamides

Studying the conformational behavior of benzamide derivatives, like N-Benzylcarvedilol, can provide insights into the topographical dissimilarities at the receptor level and their implications (Pannatier et al., 1981).

Synthesis for Stem Cell Research

The synthesis of small molecules like N-benzyl-2-(pyrimidin-4′-ylamino)-thiazole-4-carboxamide, which is crucial for stem cell research, demonstrates the potential of N-Benzylcarvedilol in similar applications (Ries et al., 2013).

Antibiotics and Anticancer Drugs

Benzyl-substituted metallocarbene compounds, including those similar to N-Benzylcarvedilol, have shown promising antibacterial and anticancer activity, highlighting the possible applications of N-Benzylcarvedilol in these fields (Hackenberg & Tacke, 2014).

properties

IUPAC Name

1-[benzyl-[2-(2-methoxyphenoxy)ethyl]amino]-3-(9H-carbazol-4-yloxy)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H32N2O4/c1-35-28-15-7-8-16-29(28)36-19-18-33(20-23-10-3-2-4-11-23)21-24(34)22-37-30-17-9-14-27-31(30)25-12-5-6-13-26(25)32-27/h2-17,24,32,34H,18-22H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFZGDNBZNMTOCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCCN(CC2=CC=CC=C2)CC(COC3=CC=CC4=C3C5=CC=CC=C5N4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H32N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00993726
Record name 1-{Benzyl[2-(2-methoxyphenoxy)ethyl]amino}-3-[(9H-carbazol-4-yl)oxy]propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00993726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

496.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Benzylcarvedilol

CAS RN

72955-94-3
Record name 1-(9H-Carbazol-4-yloxy)-3-[[2-(2-methoxyphenoxy)ethyl](phenylmethyl)amino]-2-propanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72955-94-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Benzylcarvedilol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072955943
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-{Benzyl[2-(2-methoxyphenoxy)ethyl]amino}-3-[(9H-carbazol-4-yl)oxy]propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00993726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-{benzyl[2-(2-methoxyphenoxy)ethyl]amino}-3-(9H-carbazol-4-yloxy)propan-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.103.114
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 72955-94-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-BENZYLCARVEDILOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A862T126YQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

35.0 g of benzyl-[2-(2-methoxy-phenoxy)-ethyl]-amine (136 mmol) were dissolved in 225 ml ethanol. To the stirred solution 30.1 g of 4-oxiranylmethoxy-9H-carbazole (126 mmol) were added and the mixture was heated under reflux for 15 h. The boiling solution was treated with 3 g of activated carbon for 30 min. The activated carbon was filtered off in the heat, and washed with 20 ml ethanol. The solution was stirred for 3 h at room temperature and next 5 h at 0° C. The product was filtered under suction and washed twice with 10 ml cold ethanol. The substance was dried at 50° C. for 12 h
Quantity
35 g
Type
reactant
Reaction Step One
Quantity
225 mL
Type
solvent
Reaction Step One
Quantity
30.1 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

3.3 g of 1-(9-Benzenesulfonyl-9H-carbazol-4-yloxy)-3-{benzyl-[2-(2-methoxy-phenoxy)-ethyl]-amino}-propan-2-ol (5.2 mmol) were dissolved in 33 ml THF/methanol (2:1). A solution of 1.1 g of sodium hydroxide in 1.7 ml of water was added in one portion. The mixture was stirred for 18 h at 50° C. The mixture was rotary evaporated (35° C./20 mbar). The residue was dissolved in 25 ml of toluene and 20 ml of water. The phases were separated and the toluene phase was washed 3 times with 25 ml of water. The organic phase was rotary evaporated (40° C./15 mbar) and the residue was crystallized with 9 ml ethanol. The product was filtered under suction and washed twice with 3 ml cold ethanol. The substance was dried at 50° C. for 12 h.
Name
1-(9-Benzenesulfonyl-9H-carbazol-4-yloxy)-3-{benzyl-[2-(2-methoxy-phenoxy)-ethyl]-amino}-propan-2-ol
Quantity
3.3 g
Type
reactant
Reaction Step One
Name
THF methanol
Quantity
33 mL
Type
solvent
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

reaction of 4-oxiranylmethoxy-9H-carbazole with benzyl-[2-(2-methoxy-phenoxy]-ethylamine to give a 1-{benzyl-[2-(2-methoxy-phenoxy)-ethyl]-amino}-3-(9H-carbazol-4-yloxy)propan-2-ol;
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Benzylcarvedilol
Reactant of Route 2
Reactant of Route 2
N-Benzylcarvedilol
Reactant of Route 3
Reactant of Route 3
N-Benzylcarvedilol
Reactant of Route 4
Reactant of Route 4
N-Benzylcarvedilol
Reactant of Route 5
Reactant of Route 5
N-Benzylcarvedilol
Reactant of Route 6
Reactant of Route 6
N-Benzylcarvedilol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.